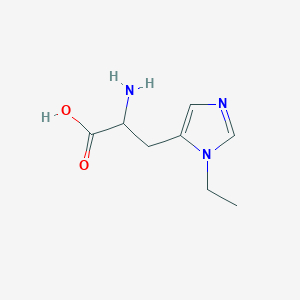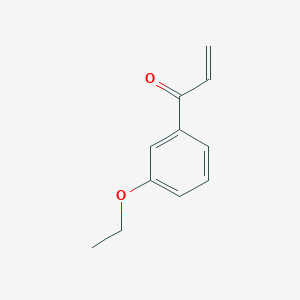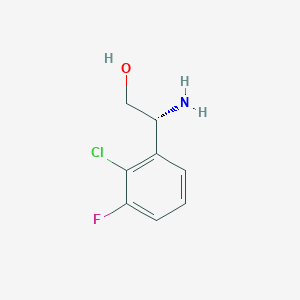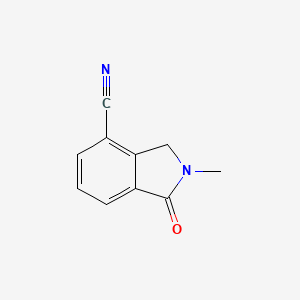
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid is an amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, but with an ethyl group substitution on the imidazole ring. Amino acids like this one play crucial roles in various biological processes, including protein synthesis and enzyme function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid typically involves the alkylation of histidine derivatives. One common method includes the use of ethyl iodide as the alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the amino group, using agents like sodium borohydride.
Substitution: The ethyl group on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid derivatives, while reduction can yield various amine derivatives.
科学研究应用
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme function and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to histidine.
Industry: Utilized in the production of pharmaceuticals and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid involves its interaction with enzymes and proteins. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and stability. The ethyl group substitution may alter the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure but without the ethyl substitution.
2-amino-3-(1H-imidazol-4-yl)propanoic acid: Another amino acid derivative with a different substitution pattern on the imidazole ring.
Uniqueness
The presence of the ethyl group on the imidazole ring of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid distinguishes it from other similar compounds. This substitution can affect the compound’s chemical reactivity, binding properties, and biological activity, making it unique in its applications and interactions.
属性
IUPAC Name |
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-6(11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWDFCVOHGUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)


![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)





